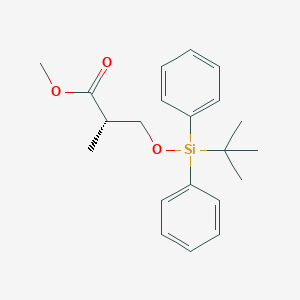
methyl(S)-3-(t-butyldiphenylsilyloxy)-2-methylpropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(S)-3-(t-butyldiphenylsilyloxy)-2-methylpropionate, commonly known as MTBDPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in organic synthesis. MTBDPS belongs to the class of silyl protecting groups, which are widely used in organic chemistry to protect functional groups during chemical reactions.
Aplicaciones Científicas De Investigación
MTBDPS has several applications in organic synthesis, including protecting the hydroxyl group of carbohydrates and amino acids during chemical reactions. It has also been used as a chiral auxiliary in asymmetric synthesis, where it helps to control the stereochemistry of the product. MTBDPS can also be used as a building block for the synthesis of other silyl-protected compounds.
Mecanismo De Acción
MTBDPS acts as a protecting group by forming a stable covalent bond with the hydroxyl group of the molecule it is protecting. This bond is stable under a variety of reaction conditions, allowing the molecule to undergo chemical transformations without affecting the protected group. The protecting group can be removed by treatment with an acid or fluoride ion, which breaks the covalent bond and regenerates the hydroxyl group.
Efectos Bioquímicos Y Fisiológicos
MTBDPS is not used in drug development or clinical applications, and therefore, there is limited information on its biochemical and physiological effects. However, it is known to be relatively non-toxic and stable under a range of conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTBDPS has several advantages as a protecting group, including its stability, ease of synthesis, and compatibility with a wide range of reaction conditions. However, it also has some limitations, such as its relatively bulky size, which can affect the reactivity of the protected molecule. Additionally, the removal of the protecting group can require harsh conditions, which may limit its use in certain applications.
Direcciones Futuras
There are several possible future directions for research on MTBDPS and related silyl protecting groups. One area of interest is the development of new and more efficient methods for the removal of protecting groups. Another area of research is the use of silyl protecting groups in the synthesis of complex natural products and pharmaceuticals. Additionally, there is potential for the development of new silyl protecting groups with improved properties, such as increased stability or reactivity. Finally, the use of silyl protecting groups in combination with other protecting groups, such as esters or amides, could lead to new synthetic strategies and applications.
Métodos De Síntesis
MTBDPS can be synthesized by reacting t-butyldiphenylsilyl chloride with methyl (S)-3-hydroxy-2-methylpropionate in the presence of a base such as triethylamine. The reaction takes place under anhydrous conditions and yields MTBDPS as a white solid.
Propiedades
Número CAS |
95514-03-7 |
|---|---|
Nombre del producto |
methyl(S)-3-(t-butyldiphenylsilyloxy)-2-methylpropionate |
Fórmula molecular |
C21H28O3Si |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
methyl (2S)-3-[tert-butyl(diphenyl)silyl]oxy-2-methylpropanoate |
InChI |
InChI=1S/C21H28O3Si/c1-17(20(22)23-5)16-24-25(21(2,3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,16H2,1-5H3/t17-/m0/s1 |
Clave InChI |
FEGOPXSXQDUYIB-KRWDZBQOSA-N |
SMILES isomérico |
C[C@@H](CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=O)OC |
SMILES |
CC(CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=O)OC |
SMILES canónico |
CC(CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=O)OC |
Sinónimos |
(S)-3-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2-methylpropanoic Acid Methyl Ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



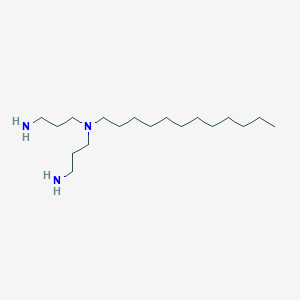
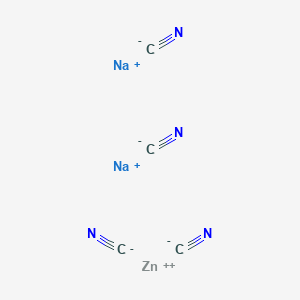
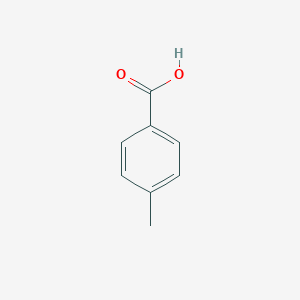
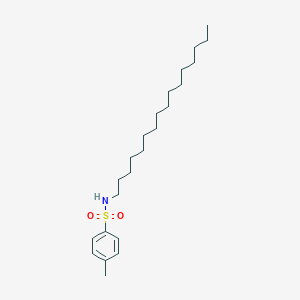
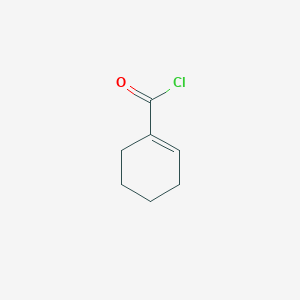
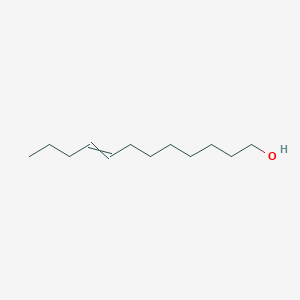
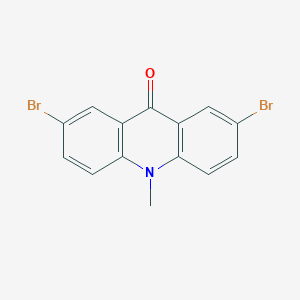
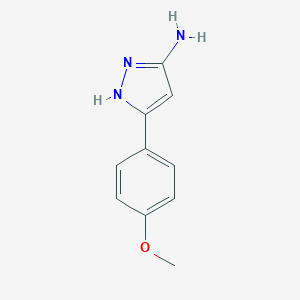
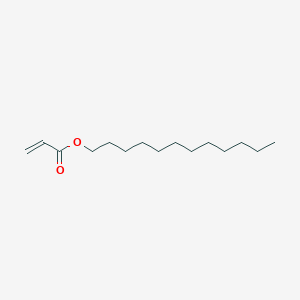
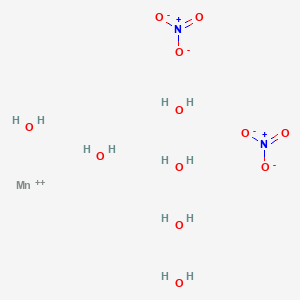
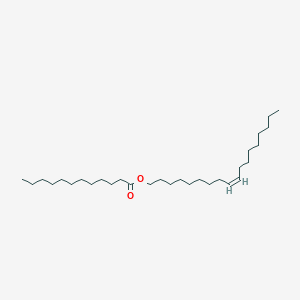
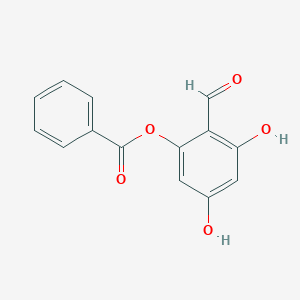
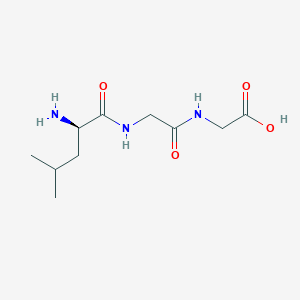
![7'-methyl-N-(2-methylphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide](/img/structure/B107461.png)